BenchChemオンラインストアへようこそ!

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-

physicochemical characterization drug-likeness prediction structural comparison

This compound (MBP) acts as a bidentate chelating ligand for Co(II), Ni(II), Cu(II), Pd(II), Pt(II) via its -N=C-C=N- motif. The direct C–C linkage (no methylene spacer) provides a conjugated chelating geometry distinct from methylene-bridged analogs. Use for coordination chemistry research or computational modeling. No validated biological activity data. ≥95% purity. Limited availability; contact suppliers for quotes.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 109073-55-4
Cat. No. B022634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-
CAS109073-55-4
Synonyms1H-Benzimidazole,2-(5-methyl-1H-pyrazol-3-yl)-(9CI)
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2N=C3C=CC=CC3=N2)NN1
InChIInChI=1S/C11H10N4/c1-7-6-10(15-14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyXCTMDQLNLJSANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- (CAS 109073-55-4): Benzimidazole-Pyrazole Hybrid Compound Properties and Procurement Identification


1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- (CAS 109073-55-4), also known as 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole or 5-methyl-3-(2-benzimidazolyl)pyrazole (MBP), is a heterocyclic hybrid compound combining benzimidazole and pyrazole moieties directly linked at the 2-position of the benzimidazole ring. The molecular formula is C11H10N4 with a molecular weight of 198.22 g/mol . The compound possesses two hydrogen bond donors and two hydrogen bond acceptors, with a calculated LogP of approximately 1.9–2.26, indicating moderate lipophilicity [1][2]. The pyrazole ring bears a 5-methyl substituent and is attached to the benzimidazole core without a methylene spacer, distinguishing it from structurally related methylene-bridged analogs. Limited peer-reviewed primary literature exists specifically for this compound; the available evidence primarily documents its physicochemical properties and its historical use as a chelating ligand (MBP) in transition metal coordination chemistry [3].

Why 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- Cannot Be Casually Substituted with In-Class Analogs


Substitution of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- with closely related benzimidazole-pyrazole hybrids introduces significant structural changes that alter physicochemical and coordination properties. The 5-methyl substituent on the pyrazole ring increases steric bulk and lipophilicity compared to the unsubstituted 2-(1H-pyrazol-3-yl)-1H-benzimidazole analog (CAS 5232-99-5 or similar), while the direct C–C linkage between the two heterocycles creates a conjugated -N=C-C=N- chelating motif essential for metal coordination [1]. Compounds containing a methylene spacer between the benzimidazole and pyrazole rings, such as 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole (CAS 111750-72-2), exhibit distinct tautomeric behavior, hydrogen-bonding networks, and coordination geometries [2]. Furthermore, the absence of a methylene linker eliminates rotational flexibility and alters electron distribution across the heterocyclic system. These structural distinctions preclude generic substitution without experimental verification of functional equivalence. Critically, no publicly accessible peer-reviewed biological activity data—such as IC50 values, in vivo efficacy, or selectivity indices—exists for CAS 109073-55-4 as of the current evidence base, rendering any performance-based comparison to analog compounds impossible.

Quantitative Evidence for 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-: Procurement-Relevant Differentiation Data


Physicochemical Properties of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- Compared to Methylene-Bridged Analog

The target compound (CAS 109073-55-4) exhibits distinct topological polar surface area (TPSA) and calculated LogP values compared to its methylene-bridged analog 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole (CAS 111750-72-2), which may influence membrane permeability and solubility profiles. However, experimental validation of these differences in biological systems is not available in the peer-reviewed literature [1][2]. The target compound has TPSA = 57.4 Ų and calculated LogP = 1.9, whereas the methylene-bridged analog has TPSA ≈ 43 Ų and LogP ≈ 2.2–2.5 based on PubChem computed data. The difference in TPSA (approximately +14 Ų) is attributable to the additional hydrogen-bonding capacity of the directly linked heterocyclic system. Without confirmatory biological assay data, these computational differences remain supportive but not decisive for procurement decisions.

physicochemical characterization drug-likeness prediction structural comparison

Chelating Ligand Performance: 5-Methyl-3-(2-benzimidazolyl)pyrazole in Transition Metal Complex Formation

5-Methyl-3-(2-benzimidazolyl)pyrazole (MBP, identical to CAS 109073-55-4) functions as a bidentate chelating ligand via the -N=C-C=N- donor motif, forming stable complexes with cobalt(II), nickel(II), and copper(II) ions [1]. This coordination behavior distinguishes MBP from pyrazole ligands lacking the benzimidazole moiety and from benzimidazole ligands lacking the pyrazole component. However, no head-to-head quantitative comparison of stability constants (log K) or coordination geometries between MBP and structurally related ligands has been reported in the peer-reviewed literature. The original 1993 characterization study established the compound's identity and coordination capability but did not report comparative binding affinity data against other ligands [1]. Subsequent studies describing palladium(II) and platinum(II) complexes of MBP similarly lack quantitative comparative ligand performance metrics [2].

coordination chemistry transition metal complexes chelating ligand

Purity Specification: Commercial Availability of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-

Commercial suppliers offer 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- (CAS 109073-55-4) with a specified minimum purity of 95% . This purity level is typical for research-grade heterocyclic building blocks but does not represent a verified differentiator from other suppliers or from closely related analog compounds. The supplier (CymitQuimica) lists the product as discontinued as of 2019 , and other commercial sources (e.g., Atomax Chemicals, Shenzhen Aituo Chemical) list the compound as available but do not publish purity certificates or analytical data online . No peer-reviewed synthetic protocol reporting isolated yield, purity optimization, or impurity profiling for this specific compound was identified in the searchable literature. Consequently, there is no quantitative basis for asserting superior purity or procurement value relative to alternative sources or analog compounds.

purity specification commercial availability procurement

Scientifically Supported Application Scenarios for 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- (CAS 109073-55-4)


Coordination Chemistry: Transition Metal Complex Synthesis Using MBP Ligand

This compound (as 5-methyl-3-(2-benzimidazolyl)pyrazole, MBP) serves as a bidentate chelating ligand for cobalt(II), nickel(II), copper(II), palladium(II), and platinum(II) ions. The -N=C-C=N- donor motif enables formation of stable metal complexes, as documented in primary coordination chemistry literature [1][2]. This application scenario is appropriate for researchers investigating the coordination behavior of hybrid heterocyclic ligands or synthesizing metal complexes for further study. However, users should note that no quantitative stability constant or comparative binding affinity data are available in the peer-reviewed literature; this application is based solely on structural characterization and qualitative coordination observations.

Heterocyclic Building Block for Synthetic Derivatization

The compound contains two reactive NH positions (one on benzimidazole, one on pyrazole) available for N-alkylation, acylation, or further functionalization. This makes it a potential scaffold for synthesizing more complex benzimidazole-pyrazole derivatives. Commercial availability at 95% minimum purity supports its use as a research building block [1]. Users should be aware that at least one major supplier has discontinued this product, which may affect procurement lead times or require sourcing from alternative vendors [1]. No published synthetic routes for this specific compound with optimized yields were identified in the searchable primary literature, meaning users may need to develop or adapt synthesis protocols independently.

Computational Chemistry and In Silico Screening Studies

Given the absence of published biological activity data for this compound, the most scientifically justifiable application is as a computational modeling candidate. The compound's structure is fully defined (SMILES: Cc1cc(n[nH]1)c2[nH]c3ccccc3n2; InChIKey: QKIPYMLXPVRMJD-UHFFFAOYSA-N) and can be used in molecular docking simulations, QSAR model building, or virtual screening campaigns to predict potential biological targets [1]. Its calculated physicochemical parameters (TPSA = 57.4 Ų, LogP = 1.9, H-bond donors = 2, H-bond acceptors = 2) place it within drug-like chemical space, making it suitable for in silico lead identification workflows [2].

Caution: Unsupported Therapeutic or Biological Research Applications

Users should NOT procure this compound for biological activity screening (e.g., anti-ulcer, anticancer, antimicrobial, or anti-inflammatory assays) with the expectation of reproducible or validated activity. No peer-reviewed primary research article reporting IC50 values, EC50 values, Ki values, in vivo efficacy, selectivity indices, or mechanism-of-action data for CAS 109073-55-4 was identified in the searchable literature. Claims of biological activity found on certain commercial websites lack verifiable primary source documentation and should be treated as unsubstantiated. For research programs requiring biologically validated benzimidazole-pyrazole hybrids, alternative compounds with published SAR data (e.g., those described in Noor et al. BMC Chemistry 2017 for anti-ulcer activity [3], or published pyrazole-benzimidazole series with documented antiproliferative activity [4]) should be prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.